molecular formula C15H22N4O4 B14430345 5-Oxo-L-prolyl-L-prolyl-L-prolinamide CAS No. 78058-04-5

5-Oxo-L-prolyl-L-prolyl-L-prolinamide

Cat. No.: B14430345
CAS No.: 78058-04-5
M. Wt: 322.36 g/mol
InChI Key: HNEABOKGLREENG-DCAQKATOSA-N
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Description

5-Oxo-L-prolyl-L-prolyl-L-prolinamide is a tripeptide composed of two modified proline residues (5-oxo-L-proline and L-proline) and a terminal prolinamide. The 5-oxo group at the first proline residue distinguishes it from standard proline-containing peptides, conferring unique conformational and biochemical properties. This compound interacts with enzymes such as 5-oxo-L-prolinase, which catalyzes the cleavage of 5-oxo-L-proline in an ATP-dependent reaction . Structural studies emphasize that the 5-carbonyl group, unsubstituted N-1, and L-configuration at C-2 are critical for substrate recognition by the enzyme, while modifications at C-3 and C-4 are tolerated to varying degrees .

Properties

CAS No.

78058-04-5

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H22N4O4/c16-13(21)10-3-1-7-18(10)15(23)11-4-2-8-19(11)14(22)9-5-6-12(20)17-9/h9-11H,1-8H2,(H2,16,21)(H,17,20)/t9-,10-,11-/m0/s1

InChI Key

HNEABOKGLREENG-DCAQKATOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N3CCC[C@H]3C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)N3CCCC3C(=O)N

Origin of Product

United States

Preparation Methods

Building Blocks for Synthesis

5-Oxo-L-proline (Pyroglutamic Acid)

5-Oxo-L-proline, also known as pyroglutamic acid or 5-pyrrolidone-2-carboxylic acid, serves as the N-terminal component of our target compound. This building block can be prepared through several methods:

  • Cyclization of L-glutamic acid under heating conditions
  • Cyclization of L-glutamine through treatment with acidic or basic conditions
  • Commercial sources where it is available as a pure compound

The cyclization of L-glutaminyl compounds to L-pyroglutamyl derivatives can be achieved by heating at reflux with a cyclizing medium such as glacial acetic acid or alcohol-ammonia solution. This conversion has been documented in the synthesis of related compounds such as TRH, where L-glutaminyl-L-histidyl-L-prolinamide is converted to L-pyroglutamyl-L-histidyl-L-prolinamide through this cyclization process.

L-proline and Derivatives

L-proline serves as the middle residue in our target compound. For peptide synthesis, L-proline is typically used with appropriate protecting groups:

  • Boc-L-proline (N-tert-butyloxycarbonyl-L-proline)
  • Fmoc-L-proline (N-9-fluorenylmethyloxycarbonyl-L-proline)
  • Z-L-proline (N-benzyloxycarbonyl-L-proline)

Each of these protected forms offers specific advantages depending on the synthetic strategy employed. The Boc group is removed under acidic conditions (typically trifluoroacetic acid), while the Fmoc group is cleaved under basic conditions (typically piperidine in DMF).

L-prolinamide

L-prolinamide serves as the C-terminal component of our target peptide. This building block can be prepared through several methods:

  • Direct amidation of L-proline or protected L-proline derivatives
  • Aminolysis of L-proline esters
  • Conversion of L-proline to its activated derivatives followed by reaction with ammonia

Patent literature describes methods for preparing L-prolinamide, including approaches involving N-carboxy-cyclic anhydride (NCA) intermediates. The preparation typically involves the following steps:

  • Formation of L-proline-N-carboxy-cyclic anhydride from L-proline and triphosgene
  • Treatment of the anhydride with ammonia or ammonium salts to form L-prolinamide

Table 1: Key Building Blocks for 5-Oxo-L-prolyl-L-prolyl-L-prolinamide Synthesis

Building Block Molecular Formula Molecular Weight (g/mol) Key Features
5-Oxo-L-proline C₅H₇NO₃ 129.11 Lactam ring with carboxylic acid group
Boc-L-proline C₁₀H₁₇NO₄ 215.25 Acid-labile N-protecting group
Fmoc-L-proline C₁₉H₁₇NO₄ 323.34 Base-labile N-protecting group
L-prolinamide C₅H₁₀N₂O 114.15 C-terminal amide function

Solution-Phase Synthesis Approaches

Sequential Coupling Strategy

The solution-phase synthesis of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide can be accomplished through sequential coupling of the three amino acid components, starting from the C-terminus. The following detailed protocol is based on methods described for similar peptides:

Preparation of L-prolyl-L-prolinamide
  • Coupling Reaction : Dissolve Boc-L-proline (2.15 g, 10 mmol) in dichloromethane (DCM, 30 mL). Add L-prolinamide (1.25 g, 11 mmol), followed by 1-hydroxybenzotriazole (HOBt, 1.49 g, 11 mmol) and N,N'-dicyclohexylcarbodiimide (DCC, 2.27 g, 11 mmol). Stir the reaction mixture at room temperature for 16 hours.

  • Work-up : Filter the reaction mixture to remove dicyclohexylurea (DCU) precipitate. Wash the filtrate with saturated sodium bicarbonate solution (3 × 20 mL), 1M citric acid solution (3 × 20 mL), and brine (1 × 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (50-100%) to obtain Boc-L-prolyl-L-prolinamide.

  • Deprotection : Dissolve Boc-L-prolyl-L-prolinamide (3.0 g) in a mixture of DCM (15 mL) and trifluoroacetic acid (TFA, 15 mL). Stir the solution at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure, then co-evaporate with toluene (3 × 20 mL) to remove excess TFA. Triturate the residue with diethyl ether to obtain L-prolyl-L-prolinamide TFA salt as a white solid.

Coupling with 5-Oxo-L-proline
  • Coupling Reaction : Dissolve 5-oxo-L-proline (1.29 g, 10 mmol) in DMF (30 mL). Add L-prolyl-L-prolinamide TFA salt (3.11 g, 10 mmol), followed by N,N-diisopropylethylamine (DIPEA, 5.2 mL, 30 mmol). Cool the solution to 0°C and add HBTU (4.17 g, 11 mmol). Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up : Dilute the reaction mixture with ethyl acetate (100 mL). Wash with 10% citric acid solution (3 × 30 mL), saturated sodium bicarbonate solution (3 × 30 mL), and brine (1 × 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using a gradient of methanol in DCM (0-10%) to obtain 5-Oxo-L-prolyl-L-prolyl-L-prolinamide as a white solid.

Fragment Condensation Approach

An alternative solution-phase approach involves the separate preparation of 5-Oxo-L-prolyl-L-proline and L-prolinamide, followed by their coupling:

Preparation of 5-Oxo-L-prolyl-L-proline

This dipeptide can be prepared using methods similar to those described for 5-Oxo-L-prolyl-L-proline in the literature. The synthesis involves coupling 5-oxo-L-proline with protected L-proline, followed by deprotection:

  • Coupling Reaction : Couple 5-oxo-L-proline with Boc-L-proline methyl ester using DCC/HOBt.
  • Deprotection : Remove the Boc group using TFA in DCM.
  • Hydrolysis : Hydrolyze the methyl ester using lithium hydroxide in THF/water.
Coupling with L-prolinamide

The final step involves coupling 5-Oxo-L-prolyl-L-proline with L-prolinamide using standard peptide coupling conditions.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis offers several advantages over solution-phase methods, including easier purification, higher yields, and the ability to automate the process. The following protocol describes an Fmoc/tBu strategy for the synthesis of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide based on methods used for similar peptides:

Resin Selection and Preparation

Rink amide resin is an ideal choice for the synthesis of peptide amides. The synthesis proceeds as follows:

  • Resin Swelling : Suspend Rink amide resin (1.0 g, loading 0.6 mmol/g) in DCM (10 mL) and allow it to swell for 30 minutes. Filter and wash with DMF (3 × 10 mL).

  • Fmoc Removal : Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5 × 10 mL).

Sequential Amino Acid Coupling

Coupling of First Amino Acid (L-proline)
  • Prepare a solution of Fmoc-L-proline (0.81 g, 2.4 mmol, 4 eq), HBTU (0.91 g, 2.4 mmol, 4 eq), and HOBt (0.37 g, 2.4 mmol, 4 eq) in DMF (10 mL).
  • Add DIPEA (0.83 mL, 4.8 mmol, 8 eq) to the solution.
  • Add the solution to the resin and shake for 2 hours at room temperature.
  • Wash the resin with DMF (5 × 10 mL).
  • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling procedure.
  • Remove the Fmoc group as described above.
Coupling of Second Amino Acid (L-proline)

Repeat the coupling procedure using Fmoc-L-proline under the same conditions as above.

Coupling of 5-Oxo-L-proline
  • Prepare a solution of 5-oxo-L-proline (0.31 g, 2.4 mmol, 4 eq), HBTU (0.91 g, 2.4 mmol, 4 eq), and HOBt (0.37 g, 2.4 mmol, 4 eq) in DMF (10 mL).
  • Add DIPEA (0.83 mL, 4.8 mmol, 8 eq) to the solution.
  • Add the solution to the resin and shake for 3 hours at room temperature.
  • Wash the resin with DMF (5 × 10 mL) and then with DCM (5 × 10 mL).

Cleavage and Purification

  • Cleavage : Prepare a cleavage cocktail of TFA/water/triisopropylsilane (95:2.5:2.5, 10 mL). Add the cocktail to the resin and shake for 3 hours at room temperature.

  • Filtration : Filter the resin and wash with additional TFA (2 × 5 mL). Combine the filtrates.

  • Precipitation : Concentrate the combined filtrates under reduced pressure to approximately 2 mL. Add cold diethyl ether (40 mL) to precipitate the peptide. Centrifuge, decant the ether, and repeat the washing with ether twice more.

  • Purification : Dissolve the crude peptide in water with 0.1% TFA and purify by preparative reverse-phase HPLC using a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Lyophilization : Combine the fractions containing pure peptide, as determined by analytical HPLC and mass spectrometry, and lyophilize to obtain 5-Oxo-L-prolyl-L-prolyl-L-prolinamide as a white powder.

Table 2: Comparison of Synthetic Approaches for 5-Oxo-L-prolyl-L-prolyl-L-prolinamide

Synthetic Approach Advantages Disadvantages Typical Yield
Solution-Phase Sequential Coupling Suitable for scale-up, Well-established methods More laborious purification, Potential solubility issues 40-60% overall
Solution-Phase Fragment Condensation Fewer sequential steps, Potentially higher yields Requires preparation of fragments, Possible racemization 45-65% overall
Solid-Phase Peptide Synthesis Easier purification, Faster process, Excess reagents easily removed Limited scale, Requires specialized equipment 70-85% overall

Characterization Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide. Based on methods described for related compounds, the following conditions are recommended:

  • Column : Reverse-phase C18 column (e.g., Newcrom R1 or equivalent, 250 × 4.6 mm, 5 μm)
  • Mobile Phase : Gradient of acetonitrile in water (both containing 0.1% phosphoric acid or 0.1% formic acid for MS-compatible applications)
  • Flow Rate : 1.0 mL/min
  • Detection : UV at 220 nm
  • Sample Preparation : Dissolve the sample in water or water/acetonitrile mixture (1 mg/mL)

Table 3: HPLC Gradient Conditions for Analysis of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide

Time (min) % Acetonitrile % Water (0.1% acid)
0 5 95
5 5 95
25 40 60
30 80 20
35 5 95
40 5 95

Mass Spectrometric Analysis

Mass spectrometry is crucial for confirming the molecular weight and structure of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide:

  • ESI-MS : Expected [M+H]⁺ = 323.17 m/z
  • MALDI-TOF : Expected [M+H]⁺ = 323.17 m/z, [M+Na]⁺ = 345.15 m/z
  • MS/MS Fragmentation : Characteristic fragments would include loss of the prolinamide moiety and cleavage between the two proline residues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about 5-Oxo-L-prolyl-L-prolyl-L-prolinamide:

  • ¹H NMR (500 MHz, DMSO-d₆): Expected chemical shifts include signals for the pyrrolidine rings of the proline residues (δ 1.7-2.2 ppm for CH₂ groups, δ 3.4-3.7 ppm for NCH₂ groups, δ 4.2-4.6 ppm for αCH groups), the lactam ring of 5-oxo-L-proline, and the amide NH signals.

  • ¹³C NMR (125 MHz, DMSO-d₆): Expected signals include carbonyl carbons (δ 170-175 ppm), α-carbons (δ 58-62 ppm), and pyrrolidine ring carbons (δ 22-48 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These techniques can provide detailed information about the connectivity within the peptide structure.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups:

  • Amide I band (C=O stretching): ~1650 cm⁻¹
  • Amide II band (N-H bending and C-N stretching): ~1550 cm⁻¹
  • Carbonyl stretching of the 5-oxo-L-proline lactam: ~1700 cm⁻¹

Challenges and Considerations in Synthesis

Racemization Concerns

One of the key challenges in the synthesis of peptides containing proline residues is the risk of racemization during the coupling reactions. This is typically less problematic with proline than with other amino acids due to the cyclic nature of proline's side chain, which prevents base-catalyzed racemization via enolization. However, careful control of reaction conditions is still necessary to maintain stereochemical integrity.

Coupling Efficiency

The coupling of proline residues can be challenging due to the steric hindrance associated with the secondary amine of proline. This can lead to incomplete coupling reactions and lower yields. To address this issue, extended reaction times, more potent coupling reagents (e.g., HATU instead of HBTU), or repeated coupling steps may be necessary.

Purification Challenges

The purification of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide may be complicated by the presence of deletion sequences (e.g., Pyr-Pro-OH, Pro-ProNH₂) and other impurities. Careful optimization of HPLC conditions is essential for achieving high purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-L-prolyl-L-prolyl-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Oxo-L-prolyl-L-prolyl-L-prolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. The pathways involved may include signal transduction pathways, metabolic pathways, and regulatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Oxo-L-prolyl-L-threonyl-L-prolinamide (Glp-Thr-Pro-NH₂)

  • Structure : Replaces the second proline with threonine, introducing a hydroxyl group at the β-carbon.
  • Enzymatic Activity : Retains binding to 5-oxo-L-prolinase but exhibits altered catalytic efficiency due to steric and electronic effects from the hydroxyl group. Molecular weight: 338.4 g/mol (C₁₄H₂₂N₄O₅) .
  • Applications : Used in studies of enzyme-substrate interactions and peptide stability .

5-Oxo-L-prolyl-L-isoleucyl-L-prolinamide

  • Structure : Substitutes the second proline with isoleucine, introducing a hydrophobic side chain.
  • Binding Properties : Reduced binding affinity to 5-oxo-L-prolinase compared to the parent compound, likely due to steric hindrance from the bulky isoleucine residue .
  • Molecular Weight : 338.4 g/mol (C₁₆H₂₆N₄O₄) .

Protirelin (5-Oxo-L-prolyl-L-histidyl-L-prolinamide)

  • Structure : Replaces the second proline with histidine, adding an imidazole ring.
  • Biological Activity : Functions as a thyrotropin-releasing hormone (TRH) analog, stimulating TSH and prolactin secretion. This pharmacological activity diverges entirely from enzymatic substrate roles .
  • Molecular Weight : 362.4 g/mol (C₁₆H₂₂N₆O₄) .

3-N-(5-Oxo-L-prolyl)-L-thiazolidine-4-carbonyl-L-phenylalanyl-L-lysineamide Hydrochloride

  • Structure : Incorporates thiazolidine and phenylalanine residues, creating a bulkier, more rigid structure.
  • Enzymatic Interaction : Acts as an inhibitor of 5-oxo-L-prolinase due to disrupted alignment at the active site .

Structural and Functional Impact of Modifications

Key Structural Determinants for Enzyme Binding

  • 5-Carbonyl Group : Essential for hydrogen bonding with the enzyme’s active site. Analogs lacking this group (e.g., L-proline) show negligible binding .
  • C-3/C-4 Modifications :
    • 4-Hydroxy-5-oxoproline : Causes partial coupling of ATP hydrolysis and substrate cleavage, suggesting suboptimal positioning at the active site .
    • 3-Methyl-5-oxoproline : Reduces catalytic efficiency by 40% due to steric clashes .

Effects of Terminal Modifications

  • Prolinamide vs. Free Carboxylate : The terminal prolinamide in 5-oxo-L-prolyl-L-prolyl-L-prolinamide enhances binding affinity compared to analogs with free carboxyl groups (e.g., 5-oxo-L-proline), which exhibit weaker interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Enzymatic Activity (vs. Parent Compound) Applications
5-Oxo-L-prolyl-L-prolyl-L-prolinamide C₁₅H₂₂N₄O₅ 338.4 5-oxo-proline, two prolines, prolinamide 100% (Reference) Enzyme substrate studies
5-Oxo-L-prolyl-L-threonyl-L-prolinamide C₁₄H₂₂N₄O₅ 338.4 Threonine substitution ~70% activity Peptide stability research
Protirelin C₁₆H₂₂N₆O₄ 362.4 Histidine substitution N/A (TRH agonist) Neuroendocrine studies
BPP 9a (5-Oxo-L-prolyl-L-tryptophyl-L-prolyl-L-arginyl-...) C₅₃H₇₆N₁₄O₁₂ 1101.3 Tryptophan, arginine extensions N/A (Bradykinin potentiator) Cardiovascular research

Research Findings and Implications

  • Enzyme Mechanism Insights : Analogs with partial coupling (e.g., cis-2-oxo-5-methyloxazolidine-4-carboxylate) reveal that water accessibility at the active site influences ATP hydrolysis efficiency .
  • Therapeutic Potential: Metal complexes (e.g., cobalt or praseodymium derivatives) expand applications into catalysis and materials science, diverging from biological roles .

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